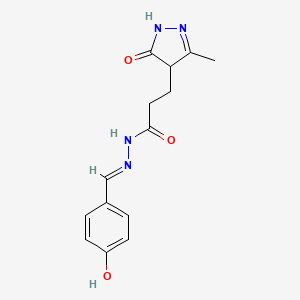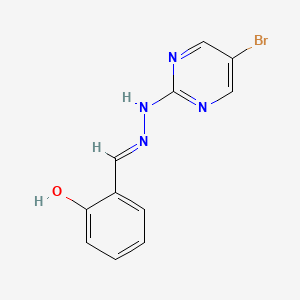
1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline (DCPT) is a naturally occurring beta-carboline alkaloid, which has been found in various plants and animals. It has been the subject of scientific research due to its potential bioactivity and therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but it is believed to act on various molecular targets, including the N-methyl-D-aspartate (NMDA) receptor, monoamine oxidase (MAO), and the antioxidant defense system. This compound has been shown to modulate the activity of these targets, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of neurotransmitter systems. It has also been shown to have a protective effect on neuronal cells and to improve cognitive function.
Advantages and Limitations for Lab Experiments
1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several advantages for lab experiments, including its availability, stability, and low toxicity. However, it also has limitations, including its low solubility and the need for further investigation into its pharmacokinetics and pharmacodynamics.
Future Directions
Future research on 1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline should focus on its potential therapeutic applications, including its role in cancer treatment and neurological disorders. Further investigation is also needed to fully understand its mechanism of action and to optimize its synthesis and formulation for therapeutic use. Additionally, the development of this compound derivatives and analogs may lead to the discovery of more potent and selective compounds.
Conclusion
In conclusion, this compound is a naturally occurring beta-carboline alkaloid with potential therapeutic applications. Its synthesis method has been optimized, and it has been investigated for its anti-inflammatory, antioxidant, and neuroprotective effects. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic use.
Synthesis Methods
1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through a multistep process, which involves the condensation of 2,3-dichlorophenylacetonitrile with tryptamine, followed by reduction and deprotection. The synthesis of this compound has been optimized in recent years, resulting in higher yields and purities.
Scientific Research Applications
1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been investigated for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its role in cancer treatment and as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2/c18-13-6-3-5-12(15(13)19)16-17-11(8-9-20-16)10-4-1-2-7-14(10)21-17/h1-7,16,20-21H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGQLSMTSFGAES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6073452.png)

![N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6073461.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide hydrochloride](/img/structure/B6073470.png)
![4-(2-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6073477.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6073478.png)
![2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073508.png)



![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6073551.png)
![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B6073553.png)
![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6073556.png)

